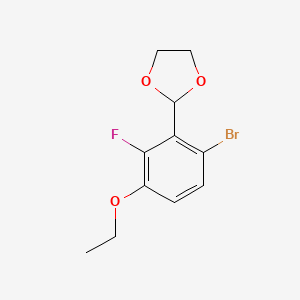

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane

概要

説明

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group substituted with bromine, fluorine, and ethoxy groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-fluoro-5-ethoxybenzaldehyde and ethylene glycol.

Formation of Dioxolane Ring: The key step involves the formation of the dioxolane ring through a condensation reaction between the aldehyde group of 2-bromo-6-fluoro-5-ethoxybenzaldehyde and ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.

Reaction Conditions: The reaction is typically carried out under reflux conditions, with the removal of water to drive the equilibrium towards the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

化学反応の分析

Types of Reactions

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy group and the dioxolane ring.

Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce diols and aldehydes.

科学的研究の応用

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or liquid crystals.

Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.

Industrial Chemistry: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

作用機序

The mechanism of action of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of bromine, fluorine, and ethoxy groups can influence the compound’s binding affinity and selectivity.

類似化合物との比較

Similar Compounds

2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

2-(2-Bromo-5-ethoxyphenyl)-1,3-dioxolane: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

2-(2-Fluoro-5-ethoxyphenyl)-1,3-dioxolane: Lacks the bromine atom, which can impact its reactivity in substitution reactions.

Uniqueness

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is unique due to the presence of all three substituents (bromine, fluorine, and ethoxy) on the phenyl ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is a compound that has garnered attention due to its unique structural features, which include a dioxolane ring and various halogenated substituents. These characteristics suggest potential applications in medicinal chemistry and materials science. This article focuses on the biological activity of this compound, summarizing key findings from research studies and providing comparative insights with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 291.1136 g/mol. The presence of bromine and fluorine atoms, along with the ethoxy group, enhances its solubility and may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrFO₃ |

| Molecular Weight | 291.1136 g/mol |

| Structure | Dioxolane ring |

| Halogen Substituents | Bromine, Fluorine |

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacteria and fungi. For instance, derivatives containing dioxolane rings have shown efficacy against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research has suggested that dioxolane-containing compounds may possess anticancer properties . The structural features of this compound could facilitate interactions with specific cellular targets involved in cancer progression. Studies focusing on similar compounds have indicated potential cytotoxic effects against various cancer cell lines .

The biological activity of this compound likely involves several mechanisms:

- Halogen Bonding : The bromine and fluorine atoms may enhance binding affinities to biological macromolecules.

- Dioxolane Ring Interactions : The cyclic ether structure can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors.

These interactions contribute to the compound's potential as a pharmacological agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane | Contains methoxy instead of ethoxy | Potentially different solubility and reactivity |

| 2-(4-Bromophenyl)-1,3-dioxolane | Lacks fluorine substitution | Simpler aromatic system; may exhibit different activities |

| 2-(4-Fluorophenyl)-1,3-dioxolane | Contains fluorine but lacks bromine | Different electronic properties affecting reactivity |

| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | Bromine at a different position | Variability in interaction profiles |

This table highlights how variations in substituents can lead to significant differences in chemical behavior and biological activity.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Studies : A study demonstrated that dioxolane derivatives exhibited moderate to good antibacterial activity against multiple strains .

- Cytotoxicity Assays : Research on similar dioxolane compounds revealed cytotoxic effects on cancer cell lines, suggesting further exploration into their anticancer potential is warranted .

特性

IUPAC Name |

2-(6-bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO3/c1-2-14-8-4-3-7(12)9(10(8)13)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVAHYKGQCMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)C2OCCO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。